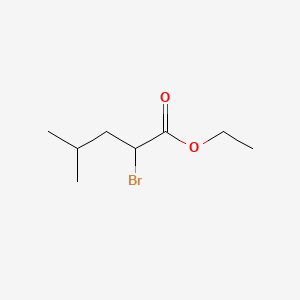

Ethyl 2-bromo-4-methylpentanoate

Description

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

ethyl 2-bromo-4-methylpentanoate |

InChI |

InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

CRWZYCOQBIFGSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

Ethyl 2-bromo-4-methylpentanoate belongs to a family of brominated esters with variations in substituent positions, ester groups, or backbone branching. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 35657-97-7 | C₈H₁₅BrO₂ | 223.11 | Bromine at C2, methyl at C4, ethyl ester |

| Mthis compound | 61837-46-5 | C₇H₁₃BrO₂ | 209.08 | Methyl ester instead of ethyl ester |

| Ethyl 4-bromo-2-methylbutanoate | Not specified | C₇H₁₃BrO₂ | ~209.08 (estimated) | Shorter backbone (butanoate), bromine at C4 |

| Ethyl 2,3-dibromo-3-methylbutanoate | 79405-51-9 | C₇H₁₁Br₂O₂ | 290.97 | Two bromine atoms at C2 and C3 |

| Ethyl 2-bromo-4-phenylbutanoate | Not specified | C₁₂H₁₅BrO₂ | 271.15 | Phenyl group at C4 instead of methyl |

Structural Insights :

- Ester Group Variation: Replacing the ethyl group in this compound with a methyl group (as in Mthis compound) reduces molecular weight by ~14 g/mol, which may lower boiling points and alter solubility .

- Backbone Length and Substituent Position: Ethyl 4-bromo-2-methylbutanoate has a shorter carbon chain (butanoate vs. pentanoate) and bromine at C4 instead of C2. This positional isomerism significantly impacts reactivity, as C2 bromine is more sterically accessible for nucleophilic attack .

- Branching and Additional Halogens: Ethyl 2,3-dibromo-3-methylbutanoate introduces a second bromine atom, increasing molecular weight and enabling dual reactivity sites. This compound is ~30% heavier than this compound, influencing its phase behavior .

Physical and Chemical Properties

- Mthis compound: Boiling point 184.0±8.0°C at 760 mmHg . Ethyl 2-bromo-4-phenylbutanoate: Likely higher due to the phenyl group’s aromaticity, possibly >250°C .

- Reactivity: The C2 bromine in this compound is more reactive than the C4 bromine in Ethyl 4-bromo-2-methylbutanoate due to reduced steric hindrance .

Preparation Methods

Direct Bromination of Ethyl 4-Methylpent-2-enoate

The Hell–Volhard–Zelinskii (HVZ) reaction is a classical method for α-bromination of carboxylic acids. While traditionally applied to acids, modified protocols enable bromination of esters. For ethyl 4-methylpent-2-enoate, bromination at the α-position (C2) could proceed via radical or electrophilic mechanisms.

Reaction Conditions

-

Catalyst : Phosphorus tribromide (PBr₃) or dibromine (Br₂) with a radical initiator (e.g., AIBN).

-

Solvent : Non-polar solvents like dichloromethane (DCM) or chloroform to stabilize intermediates.

Example Protocol :

-

Dissolve ethyl 4-methylpent-2-enoate (1.0 mol) in DCM.

-

Add Br₂ (1.05 mol) dropwise at 0°C under nitrogen.

-

Stir for 12 h, then quench with sodium thiosulfate.

-

Isolate the product via fractional distillation.

Yield Optimization :

Esterification of 2-Bromo-4-Methylpentanoic Acid

This two-step approach involves:

-

Bromination of 4-methylpentanoic acid.

-

Esterification with ethanol.

Step 1: Bromination of 4-Methylpentanoic Acid

Step 2: Esterification with Ethanol

-

Acid Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).

-

Solvent : Excess ethanol acts as both reactant and solvent.

Data Table 1: Esterification Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | H₂SO₄ | PTSA | H₂SO₄ |

| Temperature (°C) | 78 | 80 | 70 |

| Reaction Time (h) | 6 | 8 | 12 |

| Yield (%) | 92 | 88 | 85 |

Continuous Flow Bromination Techniques

Recent patents highlight continuous flow reactors for improved selectivity in bromination reactions. These systems minimize byproduct formation through precise temperature and stoichiometric control.

Tubular Reactor Setup

-

Reactants : Ethyl 4-methylpent-2-enoate and Br₂ dissolved in ethylene dichloride.

-

Temperature Profile :

Advantages :

Green Bromination Strategies

The use of hydrogen peroxide (H₂O₂) as an oxidant in bromination reduces Br₂ consumption and waste.

Oxidative Bromination Protocol

-

Dissolve ethyl 4-methylpent-2-enoate (1.0 mol) in chloroform/water (3:1).

-

Stir for 2 h, then separate organic layer.

Challenges and Mitigation Strategies

Q & A

Q. What are the key physical properties of Ethyl 2-bromo-4-methylpentanoate critical for experimental handling?

this compound (CAS RN 609-12-1) has a molecular formula of C₇H₁₃BrO₂, a molecular weight of 209.081 g/mol, and a boiling point of 186°C. Its density (1.276 g/cm³ at 20°C) and refractive index (1.4496 at 20°C) are critical for solvent selection and reaction optimization. These properties ensure proper storage conditions (e.g., inert atmosphere) and inform solubility in solvents like ethanol and ether .

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is typically synthesized via bromination of ethyl 4-methylpent-2-enoate using hydrobromic acid (HBr) under controlled conditions. Alternative methods include esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of acid catalysts like sulfuric acid. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to track intermediate formation .

Q. How can researchers purify this compound to achieve >97% purity?

Fractional distillation under reduced pressure (e.g., 50–60 mmHg) is effective due to its defined boiling point (186°C). Recrystallization from ethanol or ether-hexane mixtures can further enhance purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) should validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or WinGX enables precise determination of bond lengths, angles, and stereochemistry. For example, derivative compounds like ethyl 2-benzenesulfonamido-4-methylpentanoate have been structurally characterized via SXRD, revealing intramolecular hydrogen bonding and conformational flexibility .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom at the β-position activates the ester toward nucleophilic attack, favoring SN2 mechanisms in polar aprotic solvents. Kinetic studies using deuterated analogs or isotopic labeling can differentiate between SN1 and SN2 pathways. Computational modeling (e.g., DFT) further elucidates transition-state geometries .

Q. How should researchers address discrepancies in reported spectral data for this compound?

Contradictions in NMR or IR spectra may arise from solvent effects, impurities, or isomerization. Standardized protocols using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) improve reproducibility. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste must be neutralized with a base (e.g., NaOH) before disposal. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) .

Q. How can reaction conditions be optimized to minimize side products in this compound synthesis?

Temperature control (0–5°C during bromination) reduces elimination byproducts like alkenes. Catalytic additives (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems. Real-time monitoring via in-situ FTIR or Raman spectroscopy aids in detecting intermediates .

Data Analysis & Validation

Q. Which analytical techniques are most reliable for characterizing this compound?

Q. What strategies mitigate crystallographic challenges in studying this compound derivatives?

Derivatives with bulky substituents (e.g., aryl groups) often crystallize better. For low-symmetry crystals, synchrotron radiation improves data resolution. Twinning or disorder can be addressed using SHELXL’s TWIN or PART commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.